molecular formula C14H16N2O3S B11499159 4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one

4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one

Cat. No.: B11499159
M. Wt: 292.36 g/mol
InChI Key: SSCDJGWGSIKICV-UHFFFAOYSA-N
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Description

4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one is a complex organic compound that belongs to the class of thiochromenones This compound is characterized by the presence of a nitro group, an amino group, and a thiochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one typically involves multi-step organic reactions. One common method includes the nitration of a thiochromenone derivative followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylbutan-2-amine: A primary aliphatic amine with similar structural features.

    4-Amino-2-methylbutan-2-ol: Contains an amino group and a hydroxyl group, making it structurally related.

    N-(2,3-dimethylbutan-2-yl)-3-methylaniline: Another compound with a similar amino group and alkyl chain.

Uniqueness

4-[(2-methylbutan-2-yl)amino]-3-nitro-2H-thiochromen-2-one is unique due to its thiochromenone core and the presence of both nitro and amino groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

4-(2-methylbutan-2-ylamino)-3-nitrothiochromen-2-one

InChI

InChI=1S/C14H16N2O3S/c1-4-14(2,3)15-11-9-7-5-6-8-10(9)20-13(17)12(11)16(18)19/h5-8,15H,4H2,1-3H3

InChI Key

SSCDJGWGSIKICV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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